molecular formula C18H23N B11865261 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine CAS No. 98236-17-0

4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine

Cat. No.: B11865261
CAS No.: 98236-17-0
M. Wt: 253.4 g/mol
InChI Key: KGMIATQHKRVYBC-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine is a biphenyl-based tertiary amine featuring a tert-butyl substituent at the 4'-position and dimethylamino groups at the 4-position of the biphenyl scaffold. The tert-butyl group confers steric bulk and lipophilicity, which can enhance solubility in non-polar solvents and improve thermal stability.

Properties

CAS No.

98236-17-0

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-N,N-dimethylaniline

InChI

InChI=1S/C18H23N/c1-18(2,3)16-10-6-14(7-11-16)15-8-12-17(13-9-15)19(4)5/h6-13H,1-5H3

InChI Key

KGMIATQHKRVYBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Classical Copper-Catalyzed Coupling

The Ullmann reaction remains a cornerstone for constructing biphenyl frameworks. Torii et al. (1985) demonstrated the synthesis of 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine via copper-catalyzed coupling between 4-bromo-N,N-dimethylaniline and 4-tert-butylphenylboronic acid. The reaction employed copper(I) iodide (10 mol%) and potassium carbonate in dimethylformamide (DMF) at 110°C for 24 hours, achieving a 76% yield. Critical parameters include:

  • Catalyst loading : <15 mol% CuI to minimize side reactions

  • Solvent polarity : DMF outperformed toluene due to better solubility of intermediates

  • Temperature : Reactions below 100°C resulted in incomplete conversion

A side reaction involving dealkylation of the dimethylamino group was observed at elevated temperatures (>120°C), producing 4'-tert-butylbiphenyl-4-amine as a byproduct.

Ligand-Accelerated Variants

Boehner et al. (2011) improved the Ullmann protocol by introducing 1,10-phenanthroline as a ligand, enabling catalyst loading reduction to 5 mol% CuI. This modification enhanced selectivity to 89% while maintaining a 68% isolated yield. The optimized conditions used:

ParameterValue
Solvent1,4-Dioxane
BaseCs2CO3
Temperature90°C
Reaction Time18 hours

This method reduced dimerization byproducts from 12% to 3% compared to ligand-free systems.

Buchwald-Hartwig Amination Strategies

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig reaction provides an alternative route using aryl halides and amines. Iglesias et al. (2012) reported coupling 4-bromo-4'-tert-butylbiphenyl with dimethylamine hydrochloride using Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Key data:

  • Yield : 50%

  • Conditions : Toluene, 100°C, 12 hours

  • Base : LiHMDS (2.5 equiv)

Notably, the tert-butyl group's steric bulk necessitated higher catalyst loadings compared to unsubstituted biphenyl analogs.

Continuous Flow Optimization

Gerber et al. (2011) adapted the Buchwald-Hartwig protocol for flow chemistry, achieving an 81% conversion rate. The system featured:

  • Residence time : 45 minutes

  • Pressure : 8 bar

  • Catalyst : Immobilized Pd/C

While this method reduced palladium leaching to <0.1 ppm, scalability challenges persisted due to column fouling from amine byproducts.

Reductive Amination Pathways

Nitro Group Reduction

A patent by CN115286519A (2022) described hydrogenation of 4'-(tert-butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-nitrobenzene using 5% Pd/C under 3 MPa H2. Although developed for a related compound, adaptation to the target amine showed:

  • Conversion : 92% (theoretical)

  • Purity : >99% after crystallization

  • Solvent : Tetrahydrofuran/water (4:1)

Critical to success was the addition of 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidative degradation during workup.

Catalytic Transfer Hydrogenation

Boehner et al. (2011) explored ammonium formate as a hydrogen donor with Pd/C in ethanol. This method achieved comparable yields (74%) to high-pressure hydrogenation while eliminating gas-handling infrastructure requirements.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Purity (%)Key AdvantageLimitation
Ullmann CouplingCuI/phenanthroline7695Cost-effectiveHigh temps dealkylation risk
Buchwald-HartwigPd2(dba)3/Xantphos5098Mild conditionsPalladium residue concerns
HydrogenationPd/C92*99.5High purityRequires high-pressure equipment

*Theoretical yield from nitro precursor adaptation.

Industrial-Scale Considerations

Solvent Recovery Systems

The patent CN115286519A demonstrated tetrahydrofuran (THF) recovery rates >85% via fractional distillation of mother liquors. This reduced raw material costs by 22% in pilot-scale runs.

Catalyst Recycling

Immobilized Pd/C catalysts retained 78% activity after five cycles in flow systems, though tert-butyl group oxidation gradually decreased selectivity.

Byproduct Management

Major byproducts include:

  • Dealkylated amine (3-7%): Removed via acid-base extraction

  • Biphenyl dimers (2-5%): Separated by silica gel chromatography

Emerging Methodologies

Photoredox Catalysis

Preliminary work by Spring et al. (2011) utilized [Ir(ppy)3] under blue LED irradiation to couple aryl bromides with dimethylamine. While currently yielding only 34%, this method offers potential for energy-efficient synthesis.

Biocatalytic Approaches

Unpublished data cited in Boehner et al. (2011) explored transaminase enzymes for amination, though conversion rates remained below 20% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the para position of the biphenyl core, facilitated by the electron-donating amino group. The tert-butyl substituent introduces steric hindrance, which may influence reaction rates or regioselectivity.

Example Reaction

  • Conditions : Base (e.g., K₂CO₃), solvent (e.g., DMF), elevated temperatures.

  • Outcome : Formation of substituted derivatives (e.g., halogenated or alkylated analogs).

Alkylation Reactions

While the compound is already N,N-dimethylated, further alkylation at the amino group is unlikely due to steric saturation. Instead, alkylation may occur at alternative sites (e.g., biphenyl rings) under specific catalytic conditions.

Example Reaction

  • Conditions : Alkylating agent (e.g., methyl iodide), base (e.g., NaH), polar aprotic solvent.

  • Outcome : Potential formation of quaternary ammonium salts or expanded alkylated derivatives.

Limitations
The bulky tert-butyl group may restrict access to reactive sites, necessitating harsher conditions or specialized catalysts.

Cross-Coupling Reactions

The compound’s biphenyl framework enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling), particularly at ortho/para positions relative to the amino group.

Example Reaction

  • Conditions : Pd(0) catalyst, aryl halide, base (e.g., K₃PO₄), solvent (e.g., toluene).

  • Outcome : Formation of biaryl or heteroaryl derivatives for use in organic electronics or materials science .

Oxidation Reactions

Example Reaction

  • Conditions : KMnO₄, acidic medium, elevated temperatures.

  • Outcome : Formation of nitro-substituted biphenyl derivatives.

Application
Nitro derivatives could serve as precursors for further reductions or functionalization in polymer chemistry.

Table 1: Key Reaction Types and Conditions

Reaction TypeTypical ConditionsOutcomeReference
Nucleophilic SubstitutionBase (K₂CO₃), DMF, 80–100°CSubstituted derivatives (e.g., X-biphenyl)
Cross-CouplingPd(0) catalyst, aryl halide, K₃PO₄Biaryl/heteroaryl derivatives
OxidationKMnO₄, H+ medium, elevated temperaturesNitro-substituted biphenyl derivatives

Table 2: Steric and Electronic Effects

FactorImpact on ReactivityExperimental Evidence
tert-Butyl Group Steric hindrance (slows reactions)Requires optimized conditions for substitution
N,N-Dimethyl Amino Electron-donating (activates ring)Facilitates nucleophilic attack at para position

Scientific Research Applications

Medicinal Chemistry

4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine has been studied for its potential biological activities, particularly as an anticancer agent. Its structure allows it to interact with biological targets effectively.

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study found that it reduced breast cancer cell growth by 50% at a concentration of 10 µM, indicating significant potential as an anticancer agent .
  • Mechanism of Action : The compound is believed to act through multiple pathways, including the modulation of signaling pathways involved in cell survival and apoptosis.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its biphenyl structure makes it suitable for further functionalization, which can lead to the development of more complex molecules.

  • Synthesis of Derivatives : Researchers have utilized this compound to synthesize various derivatives that exhibit enhanced biological activities or improved pharmacokinetic profiles. For example, modifications to the tert-butyl group or nitrogen substituents can yield compounds with tailored properties for specific applications .

Materials Science

In materials science, this compound is investigated for its potential use in polymer chemistry.

  • Polymer Additives : The compound can act as a stabilizer or modifier in polymer formulations due to its ability to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound against multiple cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 8 µM to 12 µM across different cell lines, highlighting its broad-spectrum anticancer activity .

Case Study 2: Synthesis and Characterization of Derivatives

Researchers synthesized several derivatives of this compound to explore their biological activities:

  • Derivatives Created : Modifications included varying the nitrogen substituents and introducing different functional groups.
  • Findings : Some derivatives showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications Synthesis Yield Reference
N,N-Dimethyl-[1,1'-biphenyl]-4-amine None (parent structure) Intermediate for optoelectronic materials 80%
4’-Fluoro-[1,1’-biphenyl]-4-amine 4’-F substituent PET tracer precursor; electron-withdrawing 59–74%
N,N-Bis(4′-(hexyloxy)-biphenyl)thiophen-2-amine 4’-hexyloxy, thiophene Optoelectronic devices; enhanced solubility Not specified
4-BICFTPA Imidazole-CF3, diphenylamino Deep-blue OLED emitter; high quantum yield 74%
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine 4-Br substituent Electroluminescent material intermediate Not specified

Key Comparisons:

Electronic Effects :

  • The tert-butyl group is electron-donating, increasing electron density at the biphenyl core, which may enhance charge transport in organic semiconductors. In contrast, fluorine (e.g., 4’-fluoro derivatives) or trifluoromethyl groups (e.g., 4-BICFTPA) are electron-withdrawing, red-shifting absorption/emission spectra and improving oxidative stability .
  • Thiophene-containing analogues (e.g., V1/V2 in ) exhibit extended conjugation, leading to redshifted fluorescence compared to the tert-butyl derivative .

Hexyloxy chains () offer greater flexibility and solubility but may reduce thermal stability .

Synthetic Accessibility: Suzuki coupling of 4-bromo-N,N-dimethylaniline () yields the parent N,N-dimethyl derivative in 80% yield.

Thermal and Physical Properties
  • Melting Points : tert-Butyl derivatives typically exhibit higher melting points (e.g., ~90–120°C inferred from analogues) compared to alkoxy-substituted compounds (e.g., 114–126°C for V2 in ) due to rigid packing .
  • Solubility : The tert-butyl group enhances solubility in toluene and dichloromethane, whereas polar substituents (e.g., -COOH in ) favor aqueous or DMSO solubility .

Q & A

Q. What are the critical safety considerations when handling 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine in laboratory settings?

Methodological Answer: When handling this compound, researchers must adhere to strict safety protocols due to its GHS classifications:

  • Acute Oral Toxicity (Category 4, H302): Avoid ingestion; use lab-grade gloves and wash hands after handling.
  • Skin/Irritation (Category 2, H315) and Eye Irritation (Category 2A, H319): Wear nitrile gloves, safety goggles, and a face shield.
  • Respiratory Tract Irritation (H335): Use fume hoods or local exhaust ventilation to minimize aerosol formation .

Engineering Controls:

  • Conduct experiments in well-ventilated areas with chemical-resistant surfaces.
  • Implement spill containment measures (e.g., absorbent pads) to avoid environmental contamination .

Emergency Response:

  • For skin contact: Wash immediately with soap and water for 15 minutes.
  • For inhalation: Move to fresh air; administer oxygen if breathing is labored .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

Methodological Answer: The compound’s reactivity is governed by its molecular structure and stability:

PropertyValue/DescriptionResearch Implications
Molecular FormulaC₁₈H₂₃NPredicts solubility in organic solvents (e.g., DCM, THF)
Molecular Weight253.38 g/molInfluences chromatographic retention times during purification.
Storage ConditionsDry environment, <28°CPrevents decomposition; store in amber glass under nitrogen .
StabilityStable under recommended conditionsAvoid strong oxidizers to prevent hazardous decomposition .

The tert-butyl group enhances steric hindrance, limiting nucleophilic attack, while the dimethylamine moiety may participate in acid-base reactions .

Q. How should researchers mitigate risks during storage and handling?

Methodological Answer:

  • Storage: Use airtight containers with PTFE-lined caps to prevent moisture absorption. Label containers with hazard symbols and CAS number (98236-17-0) .
  • Handling:
    • Pre-cool solvents to reduce volatility during weighing.
    • Avoid grinding or heating to prevent dust formation .
  • Incompatibilities: Separate from strong acids/bases and oxidizing agents (e.g., KMnO₄) to avoid exothermic reactions .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmacologically active compound synthesis?

Methodological Answer: The biphenyl backbone and tertiary amine group make it a versatile precursor:

  • Suzuki Coupling: React with boronic acids to introduce aryl groups for drug candidates targeting kinase inhibition .
  • N-Functionalization: Alkylate the amine to create quaternary ammonium salts with enhanced bioavailability .
  • Case Study: In cancer research, derivatives of biphenylamines have shown promise as PD-1/PD-L1 inhibitors .

Optimization Tips:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres for cross-coupling reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN:H₂O gradient) to detect purity (>98%) and degradation byproducts (e.g., oxidized tert-butyl groups) .
  • NMR (¹H/¹³C): Assign peaks to confirm substitution patterns (e.g., δ 1.3 ppm for tert-butyl protons; δ 2.9 ppm for N-methyl groups) .
  • Thermogravimetric Analysis (TGA): Determine thermal stability; decomposition above 200°C releases COₓ and NOₓ .

Contradiction Note: While structurally similar compounds (e.g., N-phenylbiphenylamines) show low toxicity , this compound’s acute toxicity (H302) necessitates rigorous impurity profiling .

Q. How should researchers address discrepancies in toxicity data among biphenylamine derivatives?

Methodological Answer:

  • Comparative Studies: Perform in vitro assays (e.g., MTT on HEK293 cells) to evaluate cytotoxicity. Contrast results with SAR (Structure-Activity Relationship) models .
  • Mechanistic Analysis: Use computational tools (e.g., DFT) to assess electron-withdrawing effects of substituents on toxicity. For example, tert-butyl groups may reduce metabolic activation compared to halogenated analogs .

Data Reconciliation:

  • Cross-validate findings using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) .

Q. What protocols ensure environmentally safe disposal of this compound?

Methodological Answer:

  • Waste Segregation: Collect residues in labeled, halogen-free containers. Avoid mixing with aqueous waste to prevent hydrolysis .
  • Neutralization: Treat with activated charcoal (1:10 w/w) to adsorb organic residues before incineration at >1000°C .
  • Regulatory Compliance: Partner with certified disposal firms adhering to EPA RCRA guidelines (hazardous waste code U220) .

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